7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid
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Overview
Description
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound that features a benzodiazole core substituted with a dioxaborolane group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the use of carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Benzodiazole alcohol derivatives.
Substitution: Various aryl or vinyl-substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for the construction of biaryl compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its benzodiazole core is known for its biological activity, and the presence of the dioxaborolane group can enhance its binding affinity to biological targets.
Industry
In materials science, the compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dioxaborolane group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the combination of its benzodiazole core, dioxaborolane group, and carboxylic acid group. This combination provides a versatile platform for various chemical modifications and applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)9-5-8(12(18)19)6-10-11(9)17-7-16-10/h5-7H,1-4H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTAQZOWMRQNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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